molecular formula C22H30N4O3 B5628254 3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol

3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol

Cat. No. B5628254
M. Wt: 398.5 g/mol
InChI Key: BRFMJKLOABYKRA-NQIIRXRSSA-N
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Description

The compound of interest, due to its complex structure involving morpholine, piperidine, and pyrazole functional groups, is likely to exhibit unique chemical and physical properties. Research in this area focuses on understanding these properties to exploit the compound in various scientific applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, reduction, and nucleophilic substitution reactions. For instance, compounds with morpholine and piperidine structures have been synthesized through reduction of corresponding ketones and separated into diastereoisomers by fractional crystallization, demonstrating the complexity and specificity required in synthesizing such compounds (Gevorgyan et al., 2009).

Molecular Structure Analysis

Molecular structure characterization often involves techniques like IR, 1H NMR, and X-ray diffraction studies. These techniques help in determining the conformation and spatial arrangement of the molecular components, which are critical in understanding the compound's reactivity and interaction with other molecules. For example, a novel bioactive heterocycle's structure was characterized to reveal its stability and intermolecular interactions, highlighting the importance of detailed structural analysis (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical properties of compounds like the one are influenced by their functional groups, which dictate their reactivity towards other chemicals. Studies on similar compounds show that reactions with secondary amines, formaldehyde, and Grignard reagents are common, leading to various derivatives with potential biological activities (Mustafa et al., 1964).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the morpholine and piperidine rings are common in many drugs and could play a role in binding to biological targets .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, investigating its reactivity, and optimizing its synthesis .

properties

IUPAC Name

[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-(1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c27-12-4-5-18-16-25(9-8-21(18)24-10-13-29-14-11-24)22(28)19-15-23-26(17-19)20-6-2-1-3-7-20/h1-3,6-7,15,17-18,21,27H,4-5,8-14,16H2/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFMJKLOABYKRA-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)CCCO)C(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N2CCOCC2)CCCO)C(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol

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